Anti-Inflammatory Efficacy Surpassing Diclofenac in Vivo
In a carrageenin-induced paw edema model in rats, the Mannich base P13—synthesized from the 6-(methylthio)benzo[d]oxazol-2-yl scaffold—produced 78.71% inhibition of edema at 3 hours post-administration. This exceeded the standard drug diclofenac sodium (10 mg/kg p.o.), which gave 73.66% inhibition under identical conditions. The structure-activity series (P1–P15) ranged from 26.23% to 78.71% inhibition, demonstrating that the 6-(methylthio)benzoxazole core, when appropriately elaborated, can deliver superior efficacy to a clinically used NSAID. [1]
| Evidence Dimension | Percent inhibition of carrageenin-induced rat paw edema at 3 h |
|---|---|
| Target Compound Data | 78.71% inhibition (derivative P13 built on 6-(methylthio)benzo[d]oxazol-2-amine scaffold) |
| Comparator Or Baseline | Diclofenac sodium: 73.66% inhibition; series range: 26.23% (P7) to 75.63% (other derivatives) |
| Quantified Difference | P13 outperformed diclofenac by 5.05 percentage points (absolute). The 6-(methylthio)benzoxazole-derived Mannich bases achieved a 3.0-fold efficacy span (26.23–78.71%). |
| Conditions | Carrageenin-induced paw edema in rats; compounds administered at 10 mg/kg p.o.; measurement at 3 h post-induction. |
Why This Matters
The scaffold's ability to support derivatives that exceed the potency of a standard-of-care NSAID provides a strong basis for selecting this core over other 2-aminobenzoxazole isomers lacking equivalent proof-of-concept.
- [1] Prathima, T. & Reddy, T.R. Synthesis, Characterization and Anti-Inflammatory Activity of Some Novel 5-((6-(methylthio)benzo[d]oxazol-2-yl)methyl)-3-((4-substituted piperazin-1-yl)methyl)-1,3,4-oxadiazole-2(3H)-thione Derivatives. International Journal of Pharmaceutical Research 2017, 9(3), Special Issue. View Source
